![molecular formula C17H22ClNO2 B268060 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine, also known as FURA-2-AM, is a fluorescent calcium indicator used in scientific research. It is a synthetic compound that can be used to measure intracellular calcium levels in living cells.
Mecanismo De Acción
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine works by binding to calcium ions in the cytoplasm of living cells. When calcium ions bind to N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine, the molecule undergoes a conformational change that results in a shift in its fluorescent properties. This shift can be measured using fluorescence microscopy or spectroscopy, allowing researchers to monitor changes in intracellular calcium levels over time.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with normal cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine has several advantages for lab experiments. It is a highly sensitive and specific calcium indicator that can be used to measure changes in intracellular calcium levels with high temporal and spatial resolution. It is also compatible with a wide range of cell types and experimental conditions.
However, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine also has some limitations. It requires specialized equipment and expertise to use effectively, and its fluorescence properties can be affected by factors such as pH and temperature. Additionally, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is not suitable for long-term experiments, as it can be toxic to cells over extended periods of time.
Direcciones Futuras
There are several potential future directions for research involving N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine. One area of interest is the development of new calcium indicators with improved properties, such as increased sensitivity or longer fluorescence lifetimes. Another area of research is the application of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine to study calcium signaling in disease models, such as cancer or neurodegenerative disorders. Additionally, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine could be used in combination with other imaging techniques, such as optogenetics or super-resolution microscopy, to gain a more comprehensive understanding of cellular signaling pathways.
Métodos De Síntesis
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of a base. The resulting intermediate is then reacted with 3-isopropoxypropylamine to yield the final product. The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is a complex process that requires careful attention to detail and high-quality reagents.
Aplicaciones Científicas De Investigación
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is widely used in scientific research to measure intracellular calcium levels in living cells. It is a valuable tool for studying cell signaling pathways, as calcium ions play a critical role in many cellular processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is used in a variety of fields, including neuroscience, physiology, and pharmacology.
Propiedades
Nombre del producto |
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine |
|---|---|
Fórmula molecular |
C17H22ClNO2 |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C17H22ClNO2/c1-13(2)20-11-5-10-19-12-14-8-9-17(21-14)15-6-3-4-7-16(15)18/h3-4,6-9,13,19H,5,10-12H2,1-2H3 |
Clave InChI |
BPHBVDURABZIOK-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
SMILES canónico |
CC(C)OCCCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




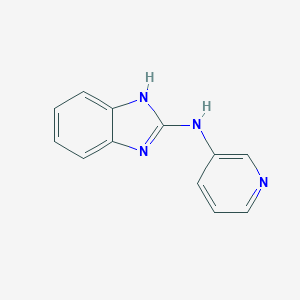
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)

![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)
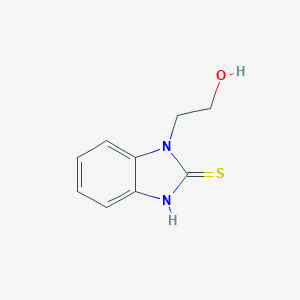
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
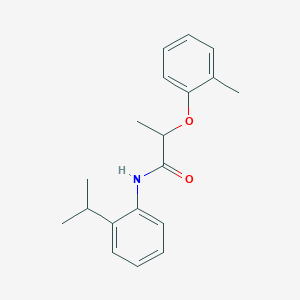


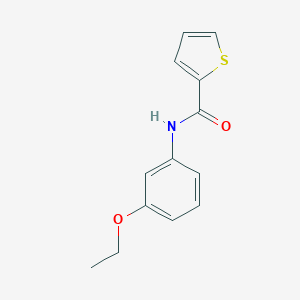
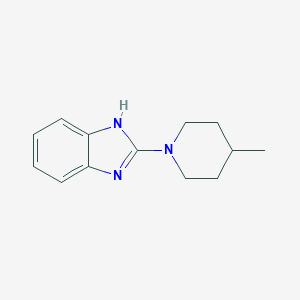
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)